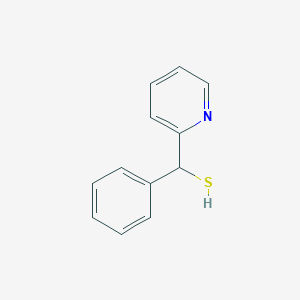

Phenyl(pyridin-2-yl)methanethiol

Description

Contextual Significance within Organosulfur and Heterocyclic Chemistry Research

Organosulfur compounds are a broad class of chemical compounds containing a carbon-sulfur bond. They are integral to various areas of chemistry and biology. Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are similarly vital and form the basis of many pharmaceuticals, natural products, and functional materials. researchgate.netresearchgate.net

Phenyl(pyridin-2-yl)methanethiol is significant as it merges these two critical areas of chemical research. The presence of both a sulfur atom and a nitrogen-containing aromatic ring (pyridine) offers multiple coordination sites for metal ions. This dual functionality is a key driver of research, as such ligands can form complex and potentially useful metal-organic frameworks and coordination polymers. The structural properties of this molecule, including the stereochemistry at the central carbon and the rotational freedom of the phenyl and pyridyl groups, are of fundamental interest for understanding its conformational behavior and reactivity.

Historical Overview of Relevant Chemical Class Investigations

The investigation of molecules related to this compound has a rich history. Research into pyridyl-based ligands has been extensive, with a focus on their coordination chemistry. The synthesis of related compounds, such as Phenyl(pyridin-2-yl)methanol, has been explored, often as a precursor to other functional molecules. sigmaaldrich.comnih.gov For instance, methods for the asymmetric hydrogenation of Phenyl(pyridin-2-yl)methanone to produce chiral alcohols are well-documented.

The synthesis of thiols from corresponding alcohols is a classic transformation in organic chemistry. A relevant example is the preparation of Furan-2-ylmethanethiol from furfuryl alcohol using thiourea, which proceeds through an isothiouronium salt intermediate. wikipedia.org This established methodology provides a strong precedent for a plausible synthetic route to this compound from its corresponding alcohol.

The study of the coordination chemistry of related pyridyl-thiol and pyridyl-phosphine ligands has also laid the groundwork for investigating this compound. Research has shown that such ligands can coordinate to a variety of transition metals, forming complexes with interesting structural and electronic properties. nih.govmdpi.com

Fundamental Research Questions Driving Studies on this compound

The primary research questions surrounding this compound are centered on its synthesis, structural characterization, and potential applications. Key areas of inquiry include:

Efficient Synthetic Routes: What are the most efficient and stereoselective methods to synthesize this compound? Can the established methods for converting alcohols to thiols be effectively applied to the Phenyl(pyridin-2-yl)methanol precursor?

Structural and Physicochemical Properties: What are the precise three-dimensional structure and conformational dynamics of the molecule? What are its key spectroscopic signatures (NMR, IR, Mass Spectrometry) and physical properties?

Coordination Chemistry and Catalysis: How does this compound behave as a ligand towards different metal centers? What are the structures and properties of the resulting metal complexes? Can these complexes be utilized as catalysts in organic transformations?

Materials Science Applications: Can this compound or its derivatives be incorporated into functional materials, such as polymers or metal-organic frameworks, to impart specific electronic or optical properties?

The exploration of these questions will undoubtedly deepen the understanding of this intriguing molecule and pave the way for its potential use in a variety of scientific and technological fields.

Structure

3D Structure

Properties

Molecular Formula |

C12H11NS |

|---|---|

Molecular Weight |

201.29 g/mol |

IUPAC Name |

phenyl(pyridin-2-yl)methanethiol |

InChI |

InChI=1S/C12H11NS/c14-12(10-6-2-1-3-7-10)11-8-4-5-9-13-11/h1-9,12,14H |

InChI Key |

DODPNNKSBVBPEG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=N2)S |

Origin of Product |

United States |

Synthetic Methodologies for Phenyl Pyridin 2 Yl Methanethiol

Direct Thiolation Approaches in Chemical Synthesis

Direct thiolation represents a straightforward approach for the synthesis of Phenyl(pyridin-2-yl)methanethiol. This method involves the direct introduction of a thiol group onto the phenyl(pyridin-2-yl)methane backbone. One common strategy is the palladium-catalyzed C-H thiolation. rsc.org This reaction typically utilizes a disulfide, such as diphenyl disulfide, as the thiolating agent in the presence of a palladium catalyst and an oxidant. rsc.org The reaction proceeds through the activation of a C-H bond on the methylene (B1212753) bridge, followed by the formation of a carbon-sulfur bond.

Another approach to direct thiolation involves photoredox catalysis. mdpi.com Visible-light-induced reactions can generate thiyl radicals from thiols or disulfides. These radicals can then react with a suitable precursor to introduce the thiol group. For instance, a protocol using an inorganic semiconductor like TiO2 as a photocatalyst can initiate the reaction by a photoinduced electron transfer from the thiol to the excited TiO2, generating a thiyl radical. mdpi.com

Reduction Strategies for Precursor Pyridine (B92270) Derivatives

An alternative synthetic route to this compound involves the reduction of a corresponding precursor, typically a disulfide or a sulfonyl chloride derivative. For instance, the reduction of diphenyl disulfide can yield the desired thiol. This reduction can be achieved using various reducing agents.

A common method for the synthesis of the precursor, 2-((phenylthio)methyl)pyridine, involves the reaction of 2-(chloromethyl)pyridine (B1213738) with thiophenol in the presence of a base. The resulting sulfide (B99878) can then be reduced to the thiol.

Another strategy involves the reduction of phenyl(pyridin-2-yl)methanone to the corresponding alcohol, phenyl(pyridin-2-yl)methanol, which can then be converted to the thiol. The reduction of the ketone can be achieved using various reducing agents, such as sodium borohydride (B1222165) or lithium aluminum hydride. rsc.org Asymmetric reduction of phenyl(pyridin-2-yl)methanone using biocatalysts like Leuconostoc pseudomesenteroides N13 has also been reported to produce the chiral alcohol with high conversion and yield. researchgate.net The resulting alcohol can then be converted to the corresponding thiol through a variety of methods, such as the Mitsunobu reaction with thioacetic acid followed by hydrolysis.

Asymmetric Hydrogenation Routes for Enantiomerically Enriched Forms

The synthesis of enantiomerically enriched this compound is crucial for applications where chirality is important. Asymmetric hydrogenation of a suitable prochiral precursor is a powerful method to achieve this. A key precursor for this approach is phenyl(pyridin-2-yl)methanimine or a related derivative.

The asymmetric reduction of phenyl(pyridin-2-yl)methanone to the corresponding chiral alcohol, (S)-phenyl(pyridin-2-yl)methanol, has been achieved with high enantioselectivity using biocatalysts. researchgate.net This chiral alcohol can then be converted to the enantiomerically enriched thiol.

Furthermore, the development of chiral catalysts for the asymmetric hydrogenation of ketones and imines is an active area of research. rsc.org These catalysts, often based on transition metals like rhodium, ruthenium, or iridium complexed with chiral ligands, can facilitate the stereoselective addition of hydrogen to the C=O or C=N double bond, leading to the desired enantiomer of the alcohol or amine, which can then be converted to the thiol. The choice of catalyst and reaction conditions is critical for achieving high enantioselectivity.

Analogous Synthetic Pathways from Related Precursors

Derivatives from Thiosemicarbazides in Organic Synthesis

Thiosemicarbazides serve as versatile precursors for the synthesis of various sulfur-containing heterocyclic compounds, and their chemistry can be adapted for the synthesis of thiols. chemmethod.comscribd.comnih.govresearchgate.net The general approach involves the reaction of a suitable carbonyl compound with thiosemicarbazide (B42300) to form a thiosemicarbazone. This intermediate can then undergo cyclization or other transformations to yield the desired thiol derivative.

For example, thiosemicarbazide can react with phenyl(pyridin-2-yl)methanone to form the corresponding thiosemicarbazone. This intermediate can exist in equilibrium with its tautomeric thiol form. researchgate.net Subsequent chemical modifications can then lead to the desired this compound. Thiosemicarbazides are known to be useful precursors for synthesizing various heterocyclic compounds of pharmaceutical interest. scribd.com

| Precursor | Reagent | Product | Reference |

| Phenyl(pyridin-2-yl)methanone | Thiosemicarbazide | Phenyl(pyridin-2-yl)methanone thiosemicarbazone | chemmethod.comnih.gov |

| Thiosemicarbazone | Acid/Base | Cyclized thiol derivatives | researchgate.net |

| Thiosemicarbazide | Carbon disulfide | 5-amino-1,3,4-thiadiazole-2-thiol | chemmethod.com |

Pyridine Ring Formation via Photoinduced Reactions

Photoinduced reactions offer a unique approach to the synthesis of pyridine rings, which can be subsequently functionalized to produce this compound. rsc.org A light-triggered synthesis of thio-functionalized pyridines has been demonstrated using γ-ketodinitriles and thiols with eosin (B541160) Y as a photocatalyst. researchgate.net This method involves the selective reaction at one of the cyano groups.

Another photochemical approach involves the reaction of pyridine-2,4-dicarbonitrile (B1330189) with primary and secondary amines to directly synthesize aminocyano-pyridines. rsc.org While not a direct route to the target thiol, this demonstrates the utility of photochemical methods in functionalizing the pyridine ring. The development of molecules that generate thiols upon light induction, termed "photoskunks," is an emerging area that could potentially be applied to this synthesis. rsc.org

Optimization of Reaction Conditions and Yield Enhancement in this compound Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include the choice of solvent, temperature, reaction time, and the stoichiometry of the reactants and catalysts.

In direct thiolation methods, the catalyst loading, the nature of the oxidant, and the solvent can significantly impact the reaction efficiency. For instance, in palladium-catalyzed C-H thiolation, the choice of the palladium precursor and ligands can influence the catalytic activity and selectivity. rsc.org

For reduction strategies, the choice of the reducing agent and the reaction temperature are critical. For example, the reduction of phenyl(pyridin-2-yl)methanone to the corresponding alcohol can be optimized by carefully selecting the reducing agent and controlling the temperature to minimize side reactions. researchgate.net A study on the asymmetric bioreduction of phenyl(pyridin-2-yl)methanone found that pH, temperature, and agitation speed were key factors in maximizing the conversion and enantiomeric excess of the resulting alcohol. researchgate.net

In syntheses involving thiosemicarbazide derivatives, the pH of the reaction medium can influence the tautomeric equilibrium and the subsequent cyclization reactions. researchgate.net The choice of solvent can also affect the solubility of the reactants and intermediates, thereby influencing the reaction rate and yield.

The following table summarizes some of the key parameters that can be optimized for different synthetic routes:

| Synthetic Route | Key Optimization Parameters | Desired Outcome |

| Direct Thiolation | Catalyst, Ligand, Oxidant, Solvent, Temperature | High yield, High selectivity |

| Reduction of Precursors | Reducing agent, Temperature, Solvent | High conversion, Minimal side products |

| Asymmetric Hydrogenation | Catalyst, Ligand, Pressure, Temperature | High enantioselectivity, High yield |

| Thiosemicarbazide Route | pH, Solvent, Temperature | Efficient cyclization, High yield |

| Photoinduced Reactions | Photocatalyst, Light source, Wavelength, Solvent | High quantum yield, Selective functionalization |

By systematically varying these parameters, researchers can identify the optimal conditions for the synthesis of this compound, leading to improved yields and purity of the final product.

Spectroscopic and Structural Elucidation of Phenyl Pyridin 2 Yl Methanethiol and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In the absence of a specific ¹H NMR spectrum for Phenyl(pyridin-2-yl)methanethiol, data from the closely related compound 2-phenylpyridine (B120327) can be examined. For 2-phenylpyridine, the proton signals of the phenyl and pyridine (B92270) rings are observed in the aromatic region of the spectrum. rsc.orgchemicalbook.com The protons of the pyridine ring typically appear at distinct chemical shifts due to the influence of the nitrogen atom. rsc.org For this compound, one would anticipate additional signals corresponding to the methanethiol (B179389) group (-CH-SH). The methine proton would likely appear as a singlet, and the thiol proton would also present as a singlet, with its chemical shift being sensitive to solvent and concentration.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Similar to the ¹H NMR data, specific ¹³C NMR data for this compound is not documented in the available literature. However, the ¹³C NMR spectrum of 2-phenylpyridine shows characteristic signals for the carbon atoms of both the phenyl and pyridine rings. rsc.orgresearchgate.net The carbon atom attached to the nitrogen in the pyridine ring is typically deshielded and appears at a lower field. researchgate.net For this compound, the introduction of the methanethiol group would result in an additional signal for the methine carbon.

Two-Dimensional NMR Techniques: COSY, NOESY, DEPT, HSQC, HMBC Correlations

Two-dimensional NMR techniques are crucial for assigning proton and carbon signals unequivocally, especially in complex molecules. A study on a Schiff base derived from 2-benzoylpyridine (B47108) utilized a suite of 2D NMR experiments, including COSY, NOESY, DEPT-135, HSQC, and HMBC, for its characterization. scirp.org While this compound is significantly different from this compound, the application of these techniques would be essential for the structural elucidation of the title compound.

COSY (Correlation Spectroscopy) would reveal the coupling relationships between adjacent protons within the phenyl and pyridinyl rings.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about through-space proximity of protons, helping to establish the relative orientation of the phenyl and pyridinyl rings.

DEPT (Distortionless Enhancement by Polarization Transfer) would differentiate between CH, CH₂, and CH₃ groups.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away, which is critical for connecting the phenyl and pyridinyl rings to the methanethiol linker.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including FT-IR and Raman techniques, provides valuable information about the functional groups present in a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy

Specific FT-IR data for this compound is not available. However, the FT-IR spectrum of the related compound, phenyl(pyridin-2-yl)methanediol, shows a broad band around 3350-3292 cm⁻¹ attributed to the hydroxyl group (O-H). scirp.org For this compound, one would expect to observe a characteristic S-H stretching vibration, which is typically weaker and appears in the range of 2550-2600 cm⁻¹. The spectrum would also feature aromatic C-H stretching vibrations above 3000 cm⁻¹, C=C and C=N stretching vibrations of the aromatic rings in the 1400-1600 cm⁻¹ region, and various bending vibrations at lower wavenumbers. researchgate.net

Raman Spectroscopy Investigations

There are no specific Raman spectroscopy studies on this compound. However, research on (diphenylphosphoryl)(pyridin-2-yl)methanol (B2763007) and its isomers has utilized Raman spectroscopy to study their structural properties. nih.gov A Raman investigation of this compound would be expected to show strong bands for the aromatic ring breathing modes and the C-S stretching vibration. The S-H stretching vibration is often weak in Raman spectra.

Electronic Spectroscopy for Conjugation and Electronic Transitions

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, is a fundamental tool for probing the electronic structure of molecules. It provides information about the electronic transitions between different energy levels within a molecule, which are influenced by factors such as conjugation and the presence of chromophores.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectra of this compound and related compounds typically exhibit characteristic absorption bands arising from π → π* and n → π* transitions. researchgate.net The phenyl and pyridyl rings, along with the thiol group, constitute the chromophoric system. For instance, in similar furo-pyridine derivatives, absorption bands in the region of 250 to 390 nm are attributed to these types of transitions. researchgate.net The specific wavelengths and intensities of these absorptions are sensitive to the solvent polarity, with shifts to longer wavelengths (bathochromic or red shifts) often observed in more polar solvents. physchemres.org

Theoretical calculations using time-dependent density functional theory (TD-DFT) can complement experimental UV-Vis data, helping to assign the observed electronic transitions. physchemres.orgresearchgate.net For example, calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths (f), which relate to the probability of a particular electronic transition. These calculations can also elucidate the contributions of different molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), to these transitions. scielo.org.za

Table 1: Representative UV-Vis Absorption Data for Related Pyridyl Compounds

| Compound/System | Solvent | λmax (nm) | Transition Assignment | Reference |

| Furo-pyridine derivative | Various | 250-390 | π → π* and n → π* | researchgate.net |

| (3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone | Dichloromethane | 301 | Not specified | physchemres.org |

| (1-(4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazol-4-yl)-methylenyl PEG | Various | ~300 | Not specified | mdpi.com |

Mass Spectrometric Analysis for Molecular Mass Determination and Fragmentation Pathways

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight of this compound and its derivatives with high accuracy. It also provides crucial information about their structural integrity through the analysis of fragmentation patterns. In this technique, molecules are ionized and then separated based on their mass-to-charge ratio (m/z).

The fragmentation of the molecular ion can be induced, and the resulting fragment ions provide a "fingerprint" that helps to elucidate the molecule's structure. The cleavage of specific bonds and rearrangements within the ion can be predicted and analyzed. nih.gov For instance, in related heterocyclic compounds, fragmentation pathways can involve the opening of rings and the elimination of small neutral molecules. nih.gov Computational tools can assist in simulating and interpreting these fragmentation pathways. nih.gov

For metal complexes of pyridyl-thiol ligands, electrospray ionization mass spectrometry (ESI-MS) is often employed. This soft ionization technique allows for the analysis of intact metal-ligand complexes, confirming their composition. For example, ESI-MS analysis of zinc-thiazole complexes suggested the coordination of two bidentate thiazole (B1198619) ligands to a zinc atom. nih.gov

X-ray Diffraction Studies for Solid-State Molecular Conformation and Crystal Packing

X-ray diffraction techniques are the most powerful methods for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This information is fundamental for understanding the conformation of this compound and its derivatives, as well as how these molecules pack together in the solid state.

Single Crystal X-ray Diffraction Analysis of Related Compounds and Complexes

Single crystal X-ray diffraction provides an unambiguous determination of the molecular structure, including bond lengths, bond angles, and torsion angles. For phenyl(pyridin-2-yl)methanol, a closely related compound, the crystal structure was determined to be orthorhombic. researchgate.net In the crystal packing of this molecule, molecules are linked by O—H···N hydrogen bonds. researchgate.net

In the context of metal complexes, this technique reveals the coordination geometry around the metal center and the bonding interactions with the ligand. For example, X-ray crystallography has been used to characterize a variety of transition metal complexes with pyridyl-containing ligands, revealing geometries such as distorted octahedral and square-planar. nih.govwikipedia.org The analysis of these structures provides insights into the coordination modes of the pyridyl-thiol ligand, which can act as a unidentate or bidentate ligand. rsc.org In some dinuclear metal complexes, bridging ligands have been observed. nih.gov

Table 2: Selected Crystallographic Data for Related Pyridyl Compounds and Complexes

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

| Phenyl(pyridin-2-yl)methanol | Orthorhombic | Pna21 | O—H···N hydrogen bonding | researchgate.net |

| Dinuclear Nickel-Thiazole Complex | Not specified | Not specified | Distorted octahedral geometry, bridging Cl atoms | nih.gov |

| [L8py2M(S-C6H4-p-CH3)]BPh4 (M=Co, Ni, Zn) | Not specified | Not specified | Distorted square-pyramidal metal ions | nih.gov |

| Fe[4-(3-Phenylpropyl)pyridine]2[Fe(CN)5NO] | Orthorhombic | P21212 | Stacked undulated sheets | researchgate.net |

Powder X-ray Diffraction (PXRD) for Complex Characterization

Powder X-ray diffraction (PXRD) is a valuable technique for the characterization of polycrystalline materials. It is often used to confirm the phase purity of a synthesized complex and to ensure that the bulk material is representative of the single crystal structure. mdpi.com The experimental PXRD pattern of a bulk sample is compared with a theoretical pattern calculated from single-crystal X-ray diffraction data. researchgate.net A good match between the two patterns indicates a pure, homogeneous sample. mdpi.com

PXRD is particularly useful in the study of coordination polymers, where it can be used to characterize the crystalline nature of the material. researchgate.net For instance, the PXRD patterns of Cu(II) and Cd(II) coordination polymers have been used to confirm their crystallinity. researchgate.net In some cases, the crystal structure of a material can be solved and refined directly from high-quality powder diffraction data. researchgate.net

Chemical Reactivity and Mechanistic Investigations of Phenyl Pyridin 2 Yl Methanethiol

Nucleophilic Substitution Reactions Involving the Thiol Moiety

The thiol group of phenyl(pyridin-2-yl)methanethiol is nucleophilic and can participate in a variety of substitution reactions. The sulfur atom, possessing lone pairs of electrons, can attack electrophilic centers. The nucleophilicity is significantly enhanced upon deprotonation of the thiol (pKa approx. 8-10) by a suitable base to form the corresponding thiolate anion. This anion is a potent nucleophile that readily engages in S-alkylation, S-acylation, and other substitution reactions.

In a typical S-alkylation reaction, the thiolate displaces a halide or another suitable leaving group from an alkylating agent, such as an alkyl halide, to form a thioether. The reaction generally proceeds via an SN2 mechanism, especially with primary and secondary alkyl halides.

Representative S-Alkylation Reaction

Where Ph is phenyl, Py is pyridin-2-yl, R is an alkyl group, and X is a halide.

The presence of the pyridine (B92270) and phenyl groups can influence the reactivity of the thiol through electronic effects. The pyridine ring, being electron-withdrawing, can increase the acidity of the S-H bond, facilitating the formation of the thiolate nucleophile.

Oxidation Pathways to Disulfides and Sulfonic Acid Derivatives

The sulfur atom in this compound exists in its lowest oxidation state (-2) and is susceptible to oxidation. Controlled oxidation under mild conditions, such as exposure to air, iodine (I₂), or hydrogen peroxide (H₂O₂), typically yields the corresponding disulfide, bis(phenyl(pyridin-2-yl)methyl) disulfide. This reaction involves the formation of a sulfur-sulfur bond and is a common transformation for thiols.

Stronger oxidizing agents can further oxidize the thiol or the disulfide to higher oxidation states. The use of reagents like peracetic acid, meta-chloroperbenzoic acid (m-CPBA), or Oxone can lead to the formation of sulfenic acids (RSOH), sulfinic acids (RSO₂H), and ultimately, the most stable sulfonic acid (RSO₃H) derivative. nih.govosti.govnih.gov The oxidation of thiols and disulfides to sulfonic acids can also be achieved using dimethyl sulfoxide (B87167) (DMSO) in the presence of a halogen or hydrogen halide catalyst. google.com

The reaction pathway often proceeds stepwise, with the sulfenic acid being a key, albeit often unstable, intermediate. nih.gov Studies on analogous 2-(pyridin-2-yl) acetamides have shown that oxidation can occur at multiple sites, but the sulfur is a primary target. nih.govosti.gov

| Oxidant | Product Type | Catalyst (if applicable) | Reference |

| Air, I₂, H₂O₂ | Disulfide | None | General Knowledge |

| Peracetic acid, m-CPBA, Oxone | Sulfenic, Sulfinic, Sulfonic Acid | None | nih.gov |

| Dimethyl sulfoxide (DMSO) | Sulfonic Acid | HBr or I₂ | google.com |

Reduction Reactions and Derivatives

The thiol group itself is in a reduced state and is not typically subject to further reduction. However, the disulfide derivative, bis(phenyl(pyridin-2-yl)methyl) disulfide, can be readily reduced back to two equivalents of the parent thiol. This cleavage of the disulfide bond is a crucial reaction in biochemistry and organic synthesis. Common reducing agents for this transformation include thiols like dithiothreitol (B142953) (DTT) or 2-mercaptoethanol, as well as metal hydrides such as sodium borohydride (B1222165) (NaBH₄).

The pyridine and phenyl rings could potentially be reduced under harsh conditions, for example, through catalytic hydrogenation. However, this would require forcing conditions that could also affect the thiol group, potentially leading to desulfurization. The most common and synthetically useful reduction reaction associated with this compound is the cleavage of its disulfide dimer.

Thiol Addition Reactions

Mechanistic Aspects of Thiol Additions to Michael Acceptors

This compound can undergo conjugate addition to α,β-unsaturated carbonyl compounds, a reaction known as the thia-Michael addition. nih.gov The reaction is typically catalyzed by a base, which deprotonates the thiol to generate the highly nucleophilic thiolate anion. mdpi.com This anion then attacks the β-carbon of the Michael acceptor, which is electron-deficient due to the resonance effect of the electron-withdrawing group (EWG). nih.gov

The initial addition results in the formation of an enolate intermediate. This intermediate is then protonated, either by the conjugate acid of the base or by another molecule of the thiol, to yield the final adduct and regenerate the thiolate catalyst, allowing the catalytic cycle to continue. mdpi.com The rate of this second-order reaction is dependent on the concentration of both the thiolate and the Michael acceptor. nih.gov The electrophilicity of the Michael acceptor and the nucleophilicity of the thiolate are key factors governing the reaction kinetics. nih.gov

General Mechanism of Base-Catalyzed Thia-Michael Addition

Deprotonation: Ph(Py)CH-SH + Base ⇌ Ph(Py)CH-S⁻ + Base-H⁺

Nucleophilic Attack: Ph(Py)CH-S⁻ + H₂C=CH-EWG → Ph(Py)CH-S-CH₂-⁻CH-EWG

Protonation: Ph(Py)CH-S-CH₂-⁻CH-EWG + Base-H⁺ → Ph(Py)CH-S-CH₂-CH₂-EWG + Base

Radical Reactions and Their Stereochemical Outcomes

In addition to ionic pathways, the thiol can participate in radical reactions. Homolytic cleavage of the S-H bond, typically initiated by light or a radical initiator, generates a this compound radical (Ph(Py)CH-S•). This thiyl radical can then add across a carbon-carbon double bond in a thiol-ene reaction.

The addition of the thiyl radical to an alkene produces a carbon-centered radical intermediate. This intermediate then abstracts a hydrogen atom from another thiol molecule, yielding the final thioether product and propagating the radical chain reaction. mdpi.com

A critical aspect of radical reactions is their stereochemical outcome. When the addition of the thiyl radical to an alkene creates a new stereocenter, the reaction is typically not stereoselective. youtube.com This is because the intermediate carbon-centered radical is often sp²-hybridized and planar (or rapidly inverting). The subsequent hydrogen atom transfer can occur from either face of the planar radical with nearly equal probability, leading to a racemic or diastereomeric mixture of products. youtube.com Therefore, if stereochemical control is desired, radical pathways are often avoided in favor of ionic mechanisms.

Investigation of Proton Transfer and Hydrogen Atom Transfer Mechanisms

The transfer of a hydrogen from the thiol group of this compound is a fundamental process in many of its reactions, particularly with radicals. This transfer can occur via two distinct mechanisms: Hydrogen Atom Transfer (HAT) or Proton-Coupled Electron Transfer (PCET). rsc.orgnih.gov

Hydrogen Atom Transfer (HAT): In a HAT mechanism, a hydrogen atom (a proton and an electron) is transferred in a single, concerted kinetic step from the thiol to an acceptor. mdpi.com The feasibility of HAT is largely determined by the bond dissociation energy (BDE) of the S-H bond. The radical abstracts the entire hydrogen atom directly. nih.govmdpi.com

Proton-Coupled Electron Transfer (PCET): In a PCET mechanism, the electron and proton are transferred in a concerted manner but through different orbitals. For instance, the proton might be transferred via a hydrogen bond, while the electron is transferred through the π-system. nih.gov The distinction is subtle and often requires computational analysis to resolve. rsc.org The analysis involves examining the singly occupied molecular orbital (SOMO) of the transition state. In a true HAT, the SOMO has significant density along the S-H-Acceptor axis, whereas in a PCET mechanism, the electron and proton transfer orbitals may be orthogonal. rsc.orgnih.gov

For this compound reacting with a radical acceptor, discriminating between these two pathways would involve analyzing the transition state geometry and the molecular orbitals involved. The presence of the pyridine ring could potentially facilitate a PCET pathway by acting as a proton acceptor site, creating a hydrogen-bonded pre-reaction complex.

Kinetic and Thermodynamic Studies of this compound Reactions

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a notable absence of published research specifically detailing the kinetic and thermodynamic studies of reactions involving this compound.

While studies on structurally related compounds, such as methanethiol (B179389) and pyridine-2-thiol, are available, this information is not directly applicable to this compound due to the unique electronic and steric influences of the combined phenyl and pyridinyl groups attached to the methanethiol core. The reactivity, reaction mechanisms, and associated energetic profiles are expected to be distinct for the specified compound.

Consequently, the presentation of detailed research findings, including kinetic rate constants, activation energies, and thermodynamic parameters (enthalpy, entropy, Gibbs free energy) for reactions of this compound, is not possible at this time. No data tables or specific mechanistic investigations for this compound could be retrieved from the available scientific resources. Further experimental and computational research is required to elucidate the chemical reactivity and mechanistic pathways of this compound.

Coordination Chemistry of Phenyl Pyridin 2 Yl Methanethiol

Ligand Design and Coordination Modes of Phenyl(pyridin-2-yl)methanethiol

The design of this compound as a ligand is predicated on the strategic placement of two key donor atoms: the nitrogen of the pyridine (B92270) ring and the sulfur of the thiol group. This arrangement allows for the formation of stable chelate rings with metal ions, a fundamental concept in coordination chemistry.

Chelation Properties Involving the Pyridine Nitrogen and Thiol Sulfur Atoms

Evidence for the chelation of a similar structural motif is found in the coordination chemistry of Schiff base ligands derived from phenyl(pyridin-2-yl)methanone and 2-aminobenzenethiol. In these systems, the ligand, 2-{[(Z)-phenyl(pyridin-2-yl)methylidene]amino}benzenethiol, coordinates to copper(II) in a tridentate fashion, utilizing the pyridine-N, azomethine-N, and benzenethiol-S atoms as donors. researchgate.net This demonstrates the strong affinity of the pyridyl nitrogen and a deprotonated thiol sulfur for metal ions, supporting the expected bidentate N,S-coordination mode of this compound.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound would typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. The deprotonation of the thiol group is often necessary for coordination, which can be achieved by the addition of a base or by the basicity of the metal salt precursor itself.

Binuclear Metal Complexes

The bridging capability of the thiol sulfur atom in pyridin-2-thiolate ligands is well-documented, suggesting that this compound could also form binuclear complexes. In such complexes, the sulfur atom can bridge two metal centers. Studies on binuclear platinum(II) complexes with pyridine-2-thiolate (B1254107) have revealed both "head-to-head" and "head-to-tail" isomers, depending on the relative orientation of the pyridyl groups. rsc.org It is plausible that this compound could form similar binuclear structures, with the phenyl group influencing the steric interactions between the ligand and the metal centers.

Furthermore, research on the hydrolysis of a Schiff base leading to binuclear complexes of 2-benzoylpyridine (B47108) and phenyl(pyridin-2-yl)methanediol provides a model for the formation of binuclear species. scirp.org In these complexes, alkoxo bridges are formed, and it is conceivable that this compound could form analogous thioalkoxo-bridged binuclear complexes. scirp.org

Complexation with Transition Metals (e.g., V(IV), Co(II), Cu(II))

The complexation of this compound with various transition metals is expected to yield complexes with distinct geometries and electronic properties. Based on studies of analogous ligands, the following geometries can be anticipated. researchgate.netscirp.org

| Metal Ion | Expected Geometry |

| V(IV) | Square planar |

| Co(II) | Square pyramidal |

| Cu(II) | Square pyramidal |

The synthesis of these complexes would likely involve the reaction of the ligand with salts of the respective metals, such as VOSO₄, CoCl₂, or Cu(ClO₄)₂. The resulting complexes would be characterized by various analytical techniques to confirm their composition and structure.

Structural Analysis of Coordination Compounds

The structural elucidation of metal complexes of this compound relies heavily on spectroscopic techniques, which provide valuable information about the coordination environment of the metal ion and the nature of the metal-ligand bond.

Spectroscopic Evidence for Metal-Ligand Interactions

Infrared (IR) spectroscopy is a powerful tool for probing the coordination of this compound. The disappearance of the S-H stretching vibration (typically around 2550-2600 cm⁻¹) upon complexation would provide strong evidence for the deprotonation and coordination of the thiol group. Additionally, shifts in the C=N and C=C stretching vibrations of the pyridine ring would indicate its coordination to the metal center.

Electronic spectroscopy (UV-Vis) can provide insights into the geometry of the metal complexes. For instance, the d-d transitions observed for V(IV), Co(II), and Cu(II) complexes can be indicative of their coordination environment. In the case of Cu(II) complexes with similar ligands, a broad d-d band in the visible region is characteristic of a square planar or square pyramidal geometry. researchgate.net

Electron Paramagnetic Resonance (EPR) spectroscopy is particularly useful for characterizing paramagnetic complexes, such as those of Cu(II) and V(IV). For a Cu(II) complex with a related Schiff base ligand, the EPR spectrum at low temperature in DMSO showed features indicative of a square planar geometry. researchgate.net The g-values and hyperfine coupling constants obtained from EPR spectra can provide detailed information about the electronic structure of the complex and the nature of the metal-ligand bonding.

Geometrical and Electronic Structures of Complexes

In related systems, the coordination geometry is highly dependent on the metal ion, its oxidation state, and the presence of other ligands in the coordination sphere. For instance, in complexes with ligands containing both pyridyl and thioether or thiol functionalities, a variety of coordination numbers and geometries are observed. These can range from square planar and tetrahedral to distorted octahedral geometries.

For example, studies on copper(II) complexes with tridentate Schiff base ligands incorporating a pyridyl-N, an imine-N, and a benzenethiol-S donor set have indicated a preference for a square planar geometry around the Cu(II) ion. nsf.govnih.gov In contrast, Co(II) and Ni(II) complexes with a ligand featuring a pyridine group and a triazole unit have been found to adopt distorted octahedral geometries, while the corresponding Zn(II) complex exhibits a distorted tetrahedral geometry. researchgate.net

The electronic structure of these complexes is significantly influenced by the nature of the metal-ligand bonds. The interaction between the metal d-orbitals and the ligand orbitals, particularly the sulfur p-orbitals and the pyridine π-system, dictates the electronic properties. The thioether or thiolate sulfur atom can act as a soft donor, forming strong covalent bonds with soft metal ions. The pyridine nitrogen, being a harder donor, provides a complementary bonding interaction. This mixed-donor character can lead to interesting electronic properties, including the potential for spin-crossover behavior in certain first-row transition metal complexes, as seen in heteroleptic Fe(II) complexes with pyridyl-thioether capping ligands. mdpi.comresearchgate.net

The table below summarizes the coordination geometries observed in complexes of ligands structurally related to this compound.

| Metal Ion | Related Ligand Type | Observed Geometry |

| Cu(II) | Tridentate Pyridyl-Imine-Benzenethiol | Square Planar nsf.govnih.gov |

| Co(II) | Pyridyl-Triazole | Distorted Octahedron researchgate.net |

| Ni(II) | Pyridyl-Triazole | Distorted Octahedron researchgate.net |

| Zn(II) | Pyridyl-Triazole | Distorted Tetrahedron researchgate.net |

| Fe(II) | Pyridyl-Thioether (in heteroleptic complexes) | Distorted Octahedron mdpi.comresearchgate.net |

This table is populated with data from complexes of ligands structurally analogous to this compound due to the lack of specific data for the named compound.

Electrochemical Properties of Metal Complexes Derived from Related Ligands

Complexes with redox-active ligands, which can undergo electron transfer reactions, are of particular interest. mdpi.com Sulfur-containing ligands, including thioethers and thiolates, can exhibit redox non-innocence, meaning the ligand itself can be oxidized or reduced. nsf.gov

Cyclic voltammetry studies on copper(II) complexes with tridentate Schiff base ligands containing N2S donor sets (pyridine-N, azomethine-N, and benzenethiol-S) have revealed information about their redox behavior. nsf.govnih.gov Similarly, iron(II) complexes with pyridyl N-heterocyclic carbene ligands extended with thiophene (B33073) units have been studied for their spectroscopic and electrochemical properties, showing that the addition of the thiophene unit can significantly alter the electronic structure and redox potentials. researchgate.net

In iron complexes with pyridinophane ligands, modifications to the pyridine ring with electron-donating or electron-withdrawing groups have been shown to systematically tune the redox potential of the iron center. nih.gov This highlights the significant role the pyridyl moiety plays in modulating the electronic properties of the metal complex.

The electrochemical data for a selection of related complexes are presented in the table below.

| Complex Type | Redox Process | Potential (V vs. reference) | Reference |

| [Fe(terpy)₂]²⁺ derivative with thiophene | Fe(II)/Fe(III) | Varies with thiophene substitution | researchgate.net |

| Iron-pyridinophane complexes | Fe(II)/Fe(III) | Range of ΔE₁/₂ = 152 mV based on pyridine substituent | nih.gov |

| [Ni(dipyvd)₂] | Ligand-based oxidations | -0.32 and -0.15 V vs Fc/Fc⁺ | frontiersin.org |

| [Zn(dipyvd)₂] | Ligand-based oxidations | -0.28 and -0.12 V vs Fc/Fc⁺ | frontiersin.org |

This table presents data from complexes with related pyridyl-thioether or redox-active pyridyl ligands to infer the potential electrochemical behavior of this compound complexes.

Computational Chemistry and Theoretical Studies of Phenyl Pyridin 2 Yl Methanethiol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. DFT calculations for phenyl(pyridin-2-yl)methanethiol would provide a detailed picture of its electron distribution and how this governs its chemical behavior.

HOMO-LUMO Analysis and Frontier Molecular Orbitals

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO signifies the ability to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive.

For this compound, the HOMO is expected to have significant contributions from the sulfur atom's lone pairs and the π-systems of the phenyl and pyridine (B92270) rings. The LUMO is likely to be a π* anti-bonding orbital distributed over the aromatic rings. The precise energies and spatial distributions of these orbitals would be determined by DFT calculations.

Table 1: Illustrative HOMO-LUMO Data for this compound

| Parameter | Expected Value (Illustrative) | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 5.3 eV | Reflects chemical reactivity and stability |

Note: The values in this table are illustrative examples and not based on published experimental or computational data for this compound.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is invaluable for predicting how a molecule will interact with other chemical species. Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

In this compound, the MEP map would likely show a region of significant negative potential around the nitrogen atom of the pyridine ring and the sulfur atom of the thiol group, highlighting these as primary sites for electrophilic interaction. The hydrogen atom of the thiol group would exhibit a region of positive potential.

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines the delocalization of electron density between filled and vacant orbitals, which is a key factor in stabilizing the molecule. These interactions, known as intramolecular charge transfer, can be quantified to understand the stability arising from hyperconjugation and resonance effects.

For this compound, NBO analysis would reveal the nature of the bonds (e.g., σ, π, lone pairs) and quantify the delocalization of electron density from the lone pairs of the sulfur and nitrogen atoms into the π* orbitals of the aromatic rings. This would provide a quantitative measure of the electronic stabilization within the molecule.

Fukui Functions for Local Reactivity Prediction

Fukui functions are used in computational chemistry to predict the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. These functions are derived from the change in electron density as the number of electrons in the molecule changes. By calculating the Fukui functions for each atom in this compound, one could predict which atoms are most likely to act as electrophiles or nucleophiles. This provides a more nuanced view of local reactivity than MEP maps alone.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT calculations focus on the static properties of a single molecule, molecular dynamics (MD) simulations provide insights into the dynamic behavior of a molecule and its interactions with its environment over time. An MD simulation of this compound would involve calculating the forces between atoms and solving the equations of motion to track their movements.

This approach would be particularly useful for exploring the conformational landscape of the molecule, identifying the most stable arrangements of the phenyl and pyridine rings relative to each other, and the orientation of the thiol group. Furthermore, by simulating the molecule in a solvent, one could study the intermolecular interactions, such as hydrogen bonding, that govern its behavior in solution.

Reaction Mechanism Elucidation through Transition State Analysis

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify the transition state—the highest energy point along the reaction coordinate. The structure and energy of the transition state provide crucial information about the reaction's feasibility and rate.

For reactions involving this compound, such as its deprotonation or its reaction with an electrophile, DFT calculations could be used to locate the transition state structures. This would allow for a detailed understanding of the reaction pathway at an atomic level, providing insights that are often difficult to obtain through experimental methods alone.

Non-Covalent Interaction (NCI) Analysis: Reduced Density Gradient (RDG) and Electron Localization Function (ELF)

Computational analysis of non-covalent interactions (NCIs) provides profound insights into the forces that govern molecular conformation and intermolecular associations. For this compound, two key theoretical tools, the Electron Localization Function (ELF) and the Reduced Density Gradient (RDG), are employed to map and characterize these interactions.

Electron Localization Function (ELF): The Electron Localization Function (ELF) is a method used in quantum chemistry to visualize the spatial localization of electrons in a molecule, offering a chemically intuitive picture of electron pairs, chemical bonds, and lone pairs. acs.orgwikipedia.org ELF values range from 0 to 1, where a value close to 1 signifies high electron localization, characteristic of covalent bonds or lone pairs, and a value of 0.5 corresponds to a uniform electron gas, typical of delocalized regions. wikipedia.orgcdnsciencepub.com

A topological analysis of the ELF partitions the molecular space into basins of attractors, which correspond to atomic cores, bonds, and lone pairs. jussieu.frresearchgate.net For this compound, an ELF analysis would be expected to identify distinct basins corresponding to:

Core basins for carbon, nitrogen, and sulfur atoms.

Disynaptic attractor basins representing the C-C, C-H, C-S, and S-H covalent bonds.

Monosynaptic attractor basins corresponding to the lone pairs on the nitrogen and sulfur atoms.

The populations of these basins provide a quantitative measure of electron distribution and delocalization. cdnsciencepub.com Analysis of delocalized systems, such as the phenyl and pyridine rings in the target molecule, often shows increased relative fluctuations in basin populations, serving as a criterion for delocalization. cdnsciencepub.com

Reduced Density Gradient (RDG): The Reduced Density Gradient (RDG) is a powerful tool for identifying and visualizing weak non-covalent interactions in real space. researchgate.net This method, often referred to as NCI analysis, plots the RDG against the electron density signed by the second eigenvalue of the Hessian matrix of electron density. This generates three-dimensional isosurfaces that characterize different types of interactions:

Strong Attractive Interactions (e.g., Hydrogen Bonds): Appear as blue-colored, disc-shaped isosurfaces in regions of high electron density.

Weak van der Waals Interactions: Visualized as large, low-density isosurfaces colored in green.

Strong Repulsive Interactions (e.g., Steric Clashes): Appear as red-colored isosurfaces in regions between crowded atoms.

In this compound, RDG analysis would be crucial for visualizing potential intramolecular interactions that stabilize its conformation. This would likely include a weak hydrogen bond between the thiol hydrogen (-SH) and the pyridine nitrogen atom, which would appear as a small, colored patch between the two atoms. Furthermore, it could reveal van der Waals interactions between the phenyl and pyridine rings, which may contribute to a folded conformation through π-π stacking.

Theoretical Prediction of Spectroscopic Parameters

Computational methods, particularly Density Functional Theory (DFT), are routinely used to predict spectroscopic parameters with high accuracy, aiding in the interpretation of experimental data. acs.orgchemaxon.com For this compound, theoretical calculations can provide valuable information on its vibrational (IR) and nuclear magnetic resonance (NMR) spectra.

DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311+G(3df,2p)), can predict the vibrational frequencies of the molecule. acs.orgnih.gov These calculated frequencies are typically scaled by an empirical factor to better match experimental FT-IR spectra. Key vibrational modes for this compound include the S-H stretch, C-S stretch, and various aromatic C-H and C=C/C=N stretching and bending modes. cdnsciencepub.comresearchgate.net The calculated IR spectrum helps in the definitive assignment of experimentally observed absorption bands.

Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. chemaxon.com Theoretical predictions of ¹H and ¹³C NMR spectra are compared with experimental data to confirm the molecular structure. academie-sciences.fr For organosulfur compounds, theoretical calculations are particularly useful for assigning chemical shifts, which can be influenced by the oxidation state and local electronic environment of the sulfur atom. chemaxon.commdpi.com

| Parameter | Functional Group/Atom | Predicted Wavenumber (cm⁻¹, Scaled) | Predicted Chemical Shift (ppm) | Comment |

|---|---|---|---|---|

| IR Frequency | S-H stretch | ~2550-2600 | - | Characteristic thiol stretch, typically weak. |

| IR Frequency | C-S stretch | ~650-750 | - | Vibration associated with the carbon-sulfur bond. researchgate.net |

| IR Frequency | Aromatic C-H stretch | ~3000-3100 | - | Corresponds to C-H bonds on phenyl and pyridine rings. |

| IR Frequency | Pyridine Ring stretch | ~1450-1600 | - | Characteristic vibrations of the pyridine heterocycle. |

| ¹H NMR | -SH Proton | - | ~3.0-4.0 | Shift can vary based on conformation and potential H-bonding. |

| ¹H NMR | Methanethiol (B179389) -CH- | - | ~5.0-5.5 | Benzylic proton deshielded by adjacent rings and sulfur. |

| ¹H NMR | Aromatic Protons | - | ~7.0-8.6 | Complex multiplet pattern from phenyl and pyridyl rings. |

| ¹³C NMR | Methanethiol -CH- | - | ~45-55 | Aliphatic carbon attached to sulfur and two aromatic rings. |

| ¹³C NMR | Aromatic Carbons | - | ~120-155 | Signals corresponding to the carbons of the phenyl and pyridine rings. |

Molecular Docking Simulations for Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. nih.govresearchgate.net This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of potential drug candidates with biological targets. ekb.eg

For this compound, molecular docking simulations can be performed to explore its potential as an inhibitor for various enzymes. Given its structural motifs, plausible protein targets could include kinases, proteases, or other enzymes where pyridine and phenyl groups are known to interact favorably within the active site. nih.govacs.org For instance, studies on similar pyridine-containing scaffolds have shown inhibitory activity against targets like Aurora B kinase and the main protease (Mpro) of SARS-CoV-2. nih.govacs.org

The docking process involves preparing the 3D structure of the target protein and the ligand. The ligand is then placed in the binding site of the protein, and its conformational space is explored to find the most stable binding pose. The stability of the resulting complex is evaluated using a scoring function, which estimates the binding energy (typically in kcal/mol). A more negative binding energy indicates a higher predicted affinity. acs.org

Analysis of the best-docked pose reveals specific non-covalent interactions, such as:

Hydrogen bonds: e.g., between the pyridine nitrogen or thiol group and polar amino acid residues.

π-π stacking/T-shaped interactions: involving the phenyl and pyridine rings with aromatic residues like Tyrosine (Tyr), Phenylalanine (Phe), or Tryptophan (Trp).

π-cation interactions: between the aromatic rings and positively charged residues like Lysine (Lys) or Arginine (Arg). acs.org

Hydrophobic interactions: with nonpolar residues like Leucine (Leu), Valine (Val), or Alanine (Ala).

| Ligand | Binding Energy (kcal/mol) | Number of H-Bonds | Interacting Residues | Type of Interaction |

|---|---|---|---|---|

| This compound | -8.9 | 1 | Lys106 | π-cation interaction with pyridine ring |

| Leu83 | Hydrophobic interaction, π-sigma | |||

| Asp200 | Hydrogen bond with -SH group | |||

| Tyr156 | π-π stacking with phenyl ring |

Note: The data in the tables above are illustrative and based on typical results from computational studies on analogous compounds. They serve to demonstrate the type of information generated by these theoretical methods.

Advanced Research Applications of Phenyl Pyridin 2 Yl Methanethiol

Role as an Intermediate in Complex Organic Synthesis

While direct and extensive literature on Phenyl(pyridin-2-yl)methanethiol as a synthetic intermediate is limited, the reactivity of its functional groups suggests its potential as a valuable building block in organic synthesis. The thiol group can readily undergo S-alkylation, S-acylation, and oxidation reactions, while the pyridine (B92270) ring can be functionalized through various substitution reactions.

Research on related structures provides insights into its potential synthetic utility. For instance, derivatives of 4-phenyl-5-(pyridin-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione have been utilized as precursors in the synthesis of more complex heterocyclic systems. These reactions often involve the modification of the thiol group, highlighting the importance of the thiol moiety as a reactive handle for molecular elaboration.

Integration in Functional Material Development

The development of functional materials with specific optical, electronic, or catalytic properties is a burgeoning area of research. Pyridine-containing polymers, known as polypyridines, have been synthesized and characterized for their unique photophysical properties. nih.gov The incorporation of a this compound unit into a polymer backbone could impart interesting characteristics. For example, the thiol group could serve as an anchoring point for metal nanoparticles, leading to hybrid materials with catalytic or sensing applications. Furthermore, the pyridine nitrogen offers a site for protonation or coordination, which could be exploited in the design of pH-responsive materials or sensors. While specific examples of this compound in functional material development are not yet prevalent in the literature, the foundational chemistry of its constituent parts suggests a promising avenue for future research. nih.govmdpi.com

Exploration of Catalytic Activities in Chemical Transformations

The catalytic potential of this compound and its derivatives is an area of active investigation. The presence of both a soft sulfur donor and a borderline nitrogen donor makes it an attractive ligand for a variety of metal ions.

The ability of this compound to act as a ligand for transition metals is a key aspect of its potential catalytic applications. The coordination of the pyridine nitrogen and the thiol sulfur to a metal center can create a stable complex that may exhibit catalytic activity. Research on related pyridine-based ligands has shown that their metal complexes can catalyze a range of organic transformations. For instance, insulated π-conjugated 2,2′-bipyridine transition-metal complexes have demonstrated enhanced photoproperties in luminescence and catalysis. rsc.org

A study on a derivative, methyl 2-((4-phenyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetate, revealed its ability to form a complex with mercury(II). In this complex, the ligand coordinates to the metal center, showcasing the potential of the pyridine and a sulfur-containing moiety to act as a bidentate ligand. This suggests that this compound could similarly form stable complexes with various transition metals, which could then be explored for their catalytic activities in reactions such as cross-coupling, oxidation, or reduction.

| Ligand/Complex | Metal Ion | Application |

| Insulated π-conjugated 2,2′-bipyridine | Iridium, Nickel | Luminescence, Visible-light-driven catalysis rsc.org |

| Methyl 2-((4-phenyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetate | Mercury(II) | Complex formation |

Investigation of Antioxidant Properties in Chemical Systems

The investigation of antioxidant properties of organosulfur compounds is a significant area of research due to their potential to mitigate oxidative stress. Thiol-containing compounds, in particular, are known for their ability to scavenge free radicals. While direct studies on the antioxidant activity of this compound are not extensively documented, research on analogous structures provides valuable insights.

The general antioxidant capacity of thiol-containing compounds has been recognized, with the thiol group being a key player in neutralizing reactive oxygen species. nih.gov Studies on other pyridine derivatives have also explored their antioxidant potential. nih.gov For instance, certain thiazolo[4,5-b]pyridine (B1357651) derivatives have been synthesized and evaluated for their antioxidant activity using the DPPH radical scavenging method. nih.gov These findings suggest that the combination of a pyridine ring and a thiol group in this compound could result in a molecule with notable antioxidant properties, warranting further investigation.

Exploration of Antimicrobial Activity in Chemical Research

The search for new antimicrobial agents is a critical endeavor in medicinal chemistry. Pyridine and its derivatives have been extensively studied for their wide range of biological activities, including antimicrobial effects. mdpi.com

Several studies have reported the synthesis and antimicrobial evaluation of compounds structurally related to this compound. For example, a series of 2-phenyl-N-(pyridin-2-yl)acetamides were synthesized and tested for their antimycobacterial, antibacterial, and antifungal properties. nih.gov One compound from this series showed promising activity against Mycobacterium tuberculosis. nih.gov

Furthermore, other pyridine derivatives have demonstrated significant antimicrobial activity against various bacterial and fungal strains. mdpi.commdpi.com For instance, certain alkyl pyridinol compounds have been shown to exhibit antimicrobial effects against Gram-positive bacteria. mdpi.com A water-soluble 2-phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole derivative also displayed significant antibacterial activity, particularly against Escherichia coli.

These findings on structurally similar compounds suggest that this compound could serve as a scaffold for the development of new antimicrobial agents. The combination of the phenyl, pyridine, and thiol moieties may lead to compounds with a broad spectrum of activity.

| Compound Class | Tested Against | Key Findings |

| 2-Phenyl-N-(pyridin-2-yl)acetamides | Mycobacterium tuberculosis, various bacteria and fungi | One compound showed promising antimycobacterial activity. nih.gov |

| Alkyl pyridinol compounds | Gram-positive bacteria, including MRSA | Exhibited antimicrobial activity, with the position of the nitrogen in the pyridinol ring influencing activity. mdpi.com |

| 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole derivative | Escherichia coli | Showed significant antibacterial activity. |

| Various pyridine derivatives | Bacillus subtilis, Salmonella typhi, Aspergillus oryzae | Moderate antimicrobial activity observed. mdpi.com |

Future Directions and Emerging Research Areas Pertaining to Phenyl Pyridin 2 Yl Methanethiol

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The future of synthesizing phenyl(pyridin-2-yl)methanethiol and its analogs will likely pivot towards greener and more efficient methodologies. Current synthetic strategies, while effective, may be improved by incorporating principles of sustainable chemistry.

Key Research Thrusts:

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis has been shown to accelerate reaction rates, improve yields, and often lead to cleaner reactions for various heterocyclic compounds. ijpsonline.com The application of this technology to the synthesis of this compound could offer a more energy-efficient and rapid production method.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved safety, scalability, and product consistency. Developing a flow-based synthesis for this compound could enable on-demand production and facilitate easier optimization of reaction conditions.

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a cornerstone of green chemistry. Future research may explore the potential of engineered enzymes to catalyze the formation of this compound, offering a highly selective and environmentally benign synthetic route.

| Synthetic Approach | Potential Advantages |

| Metal-Catalyzed Cross-Coupling | High efficiency, selectivity, reduced steps |

| Microwave-Assisted Synthesis | Accelerated reaction rates, improved yields |

| Flow Chemistry | Precise process control, enhanced safety, scalability |

| Biocatalysis | High selectivity, environmentally benign |

Exploration of Advanced Spectroscopic Techniques for Deeper Structural Insights

A comprehensive understanding of the structure and dynamics of this compound is crucial for its application. Advanced spectroscopic techniques can provide unprecedented detail about its molecular architecture and behavior.

Emerging Spectroscopic Methods:

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are powerful tools for the unambiguous assignment of proton and carbon signals, especially in complex derivatives of this compound. numberanalytics.comipb.pt Two-dimensional NMR experiments can reveal through-bond and through-space correlations, providing detailed information about the connectivity and conformation of the molecule. numberanalytics.comresearchgate.net

Surface-Enhanced Raman Spectroscopy (SERS): SERS is a highly sensitive technique for studying molecules adsorbed on metal surfaces. spiedigitallibrary.orgacs.org Given the affinity of the thiol group for metals like gold and silver, SERS could be employed to study the orientation and interaction of this compound in self-assembled monolayers or on nanoparticles, which is critical for applications in sensors and electronics. spiedigitallibrary.orgnih.goviaea.org

Direct Analysis in Real Time-Mass Spectrometry (DART-MS): DART-MS allows for the rapid analysis of samples in their native state with minimal preparation. rsc.org This technique, combined with NMR, could be invaluable for the real-time monitoring of reactions involving this compound and for the rapid characterization of its derivatives and reaction products. rsc.org

Rational Design of Derivatives for Specific Chemical Functions

The functional versatility of this compound can be significantly expanded through the rational design and synthesis of its derivatives. By modifying the phenyl or pyridinyl rings, or by altering the thiol group, new molecules with tailored properties can be created.

Strategies for Derivative Design:

Functionalization for Biological Applications: The synthesis of thiol derivatives of biologically active compounds is an active area of research. nih.gov By analogy, derivatives of this compound could be designed as inhibitors for specific enzymes, such as cysteine proteases, by leveraging the reactivity of the thiol group. acs.orgchemrxiv.org

Thiol-Ene and Thiol-Yne Click Chemistry: The thiol group is an excellent functional handle for "click" chemistry reactions, allowing for the efficient and specific conjugation of this compound to other molecules, polymers, or surfaces. This could be used to create functional materials with tailored properties.

Coordination Chemistry: The pyridine (B92270) nitrogen and the thiol sulfur atoms make this compound an excellent ligand for metal ions. The design of derivatives with modified steric and electronic properties could lead to the formation of novel coordination complexes with interesting catalytic or material properties. rsc.org

| Derivative Class | Potential Application |

| Biologically-inspired derivatives | Enzyme inhibitors, therapeutic agents |

| "Clicked" conjugates | Functional materials, bioconjugates |

| Coordination complexes | Catalysis, materials science |

Advanced Computational Modeling for Predictive Reactivity and Material Properties

Computational chemistry offers powerful tools to predict the behavior of molecules and to guide experimental work. Advanced computational modeling will be instrumental in accelerating the discovery and development of new applications for this compound.

Computational Approaches:

Density Functional Theory (DFT): DFT calculations can be used to investigate the electronic structure, geometry, and reactivity of this compound and its derivatives. rsc.orgresearchgate.netnims.go.jp This can provide insights into reaction mechanisms, spectroscopic properties, and the effects of substituents on the molecule's behavior. rsc.orgresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of this compound in different environments, such as in solution or at an interface. osti.govyoutube.comyoutube.com This can be used to study conformational changes, interactions with other molecules, and the formation of self-assembled structures. osti.gov

Quantum Mechanics/Molecular Mechanics (QM/MM): For large systems, such as the interaction of this compound with a protein, QM/MM methods can provide a balance between accuracy and computational cost by treating the reactive center with a high level of theory (QM) and the surrounding environment with a more approximate method (MM).

Potential for Applications in Emerging Chemical Technologies

The unique combination of a phenyl ring, a pyridine ring, and a thiol group in this compound opens up possibilities for its use in a variety of emerging technologies.

Future Application Areas:

Materials Science: Thiol-functionalized polymers have been shown to be effective for the adsorption of heavy metals from aqueous solutions. mdpi.com this compound could be incorporated into polymer backbones or attached to surfaces to create materials for environmental remediation or for the recovery of precious metals.

Nanotechnology: The thiol group provides a strong anchor for attaching molecules to gold nanoparticles and surfaces, a fundamental technique in nanotechnology. nih.gov this compound and its derivatives could be used to create functionalized nanoparticles for applications in sensing, catalysis, and drug delivery.

Catalysis: Pyridine-thiolate ligands are known to form stable and catalytically active metal complexes. rsc.org Research into the catalytic activity of metal complexes of this compound could lead to the development of new catalysts for a range of organic transformations.

Molecular Electronics: The aromatic nature of the phenyl and pyridine rings, combined with the ability of the thiol group to bind to metal electrodes, makes this compound a potential candidate for use as a molecular wire or switch in molecular electronic devices.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.